molecular formula C9H20O2 B14326979 3-Methyl-3-propylpentane-1,5-diol CAS No. 102439-64-5

3-Methyl-3-propylpentane-1,5-diol

Cat. No.: B14326979
CAS No.: 102439-64-5
M. Wt: 160.25 g/mol
InChI Key: ZYMZOXYWJVZUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-propylpentane-1,5-diol is an organic compound with the molecular formula C(9)H({20})O(_2) It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propylpentane-1,5-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-3-propylpentane and suitable reagents for hydroxylation.

    Hydroxylation: The introduction of hydroxyl groups can be achieved through various methods, including catalytic hydrogenation or oxidation reactions. Common reagents include hydrogen peroxide (H(_2)O(_2)) and osmium tetroxide (OsO(_4)).

    Purification: The final product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-propylpentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

3-Methyl-3-propylpentane-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-propylpentane-1,5-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxyl groups play a crucial role in its reactivity and interactions, enabling it to form hydrogen bonds and participate in various chemical reactions.

Comparison with Similar Compounds

    1,5-Pentanediol: A diol with a similar structure but without the methyl and propyl substituents.

    2-Methyl-2-propylpentane-1,5-diol: A structural isomer with different positioning of the methyl and propyl groups.

Comparison: 3-Methyl-3-propylpentane-1,5-diol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to 1,5-pentanediol, the presence of the methyl and propyl groups can affect its solubility, boiling point, and interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

102439-64-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

3-methyl-3-propylpentane-1,5-diol

InChI

InChI=1S/C9H20O2/c1-3-4-9(2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3

InChI Key

ZYMZOXYWJVZUES-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.